Ethylenediaminetetraacetic dianhydride is a derivative of ethylenediaminetetraacetic acid, characterized by the presence of two anhydride functional groups. Its molecular formula is C10H12N2O6, and it has a molecular weight of 256.21 g/mol. This compound appears as a white to gray powder and is soluble in various organic solvents. Ethylenediaminetetraacetic dianhydride serves as an effective chelating agent, capable of forming stable complexes with metal ions, which enhances its utility in various chemical processes and applications .
These reactions are significant in polymer chemistry and materials science, where ethylenediaminetetraacetic dianhydride is utilized to modify polymer structures .
Ethylenediaminetetraacetic dianhydride exhibits low toxicity and is considered biodegradable, making it suitable for various biological applications. Its ability to chelate metal ions can be leveraged in biochemistry for the purification of proteins and other biomolecules. Furthermore, studies have indicated potential applications in drug delivery systems and biosensors due to its compatibility with biological systems .
The synthesis of ethylenediaminetetraacetic dianhydride typically involves the dehydration of ethylenediaminetetraacetic acid. This can be achieved through various methods:
These methods allow for the production of high-purity ethylenediaminetetraacetic dianhydride suitable for industrial applications .
Ethylenediaminetetraacetic dianhydride has diverse applications across multiple fields:
Research on the interactions of ethylenediaminetetraacetic dianhydride focuses on its chelation abilities and its role in modifying surfaces for improved adsorption properties. Studies have shown that when incorporated into materials like cellulose acetate or lignocellulosic biomass, it significantly enhances their capacity to remove contaminants such as copper ions and dyes from aqueous solutions .
Ethylenediaminetetraacetic dianhydride shares structural similarities with several compounds that also contain anhydride or chelating functionalities. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Ethylenediaminetetraacetate | C10H14N2O8 | Contains four carboxylate groups; more acidic. |
Maleic Anhydride | C4H2O3 | A dicarboxylic anhydride used in polymerization. |
Succinic Anhydride | C4H4O3 | A dicarboxylic anhydride used in organic synthesis. |
Ethylenediaminetetraacetic dianhydride is unique due to its dual anhydride structure which allows for versatile reactivity compared to other compounds that may only possess one reactive site or different functional groups .
Irritant